molecular formula C12H13NO2 B2562064 4-{[(Furan-2-ylmethyl)amino]methyl}phenol CAS No. 478358-10-0

4-{[(Furan-2-ylmethyl)amino]methyl}phenol

Cat. No.: B2562064
CAS No.: 478358-10-0
M. Wt: 203.241
InChI Key: JBPCVNXGKWPNRG-UHFFFAOYSA-N
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Description

4-{[(Furan-2-ylmethyl)amino]methyl}phenol is an organic compound that features a furan ring attached to a phenol group via an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Furan-2-ylmethyl)amino]methyl}phenol typically involves the reaction of furan-2-carbaldehyde with 4-aminomethylphenol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-{[(Furan-2-ylmethyl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the furan ring would produce dihydrofuran derivatives .

Scientific Research Applications

4-{[(Furan-2-ylmethyl)amino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-{[(Furan-2-ylmethyl)amino]methyl}phenol exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenol and furan rings can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(Furan-2-ylmethyl)amino]methyl}phenol is unique due to the presence of both a furan ring and a phenol group, which confer distinct chemical and biological properties. The aminomethyl linkage provides additional sites for chemical modification, making it a versatile compound for various applications .

Properties

IUPAC Name

4-[(furan-2-ylmethylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-5-3-10(4-6-11)8-13-9-12-2-1-7-15-12/h1-7,13-14H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPCVNXGKWPNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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